3-Aminopyrazole
Overview
Description
3-Aminopyrazole is an organic compound with the molecular formula C₃H₅N₃. It is a heterocyclic amine featuring a pyrazole ring substituted with an amino group at the third position. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.
Mechanism of Action
Target of Action
3-Aminopyrazole, also known as 1H-pyrazol-5-amine, is a versatile scaffold in organic synthesis and medicinal chemistry . It is known to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases . These targets play crucial roles in various biological processes, including signal transduction, cell growth, and proliferation .
Mode of Action
The interaction of this compound with its targets involves the formation of hydrogen bonds . For instance, in the case of tozasertib, a kinase inhibitor, the this compound scaffold establishes hydrogen bonds with Glu211 and Ala213 in the hinge region . This interaction influences the reactivity of the compound and its biological activities .
Biochemical Pathways
Changes in these pathways can have downstream effects on cellular processes such as cell growth, proliferation, and inflammation .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. The compound’s bioavailability and ability to cross biological barriers would be crucial for its therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets. For instance, when acting as a kinase inhibitor, it can inhibit cell growth and proliferation . In the presence of bioavailable copper, certain this compound derivatives have shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of bioavailable copper can enhance the antibacterial activity of certain this compound derivatives . Additionally, the compound’s tautomeric and conformational preferences, which can be influenced by the surrounding environment, may impact its reactivity and biological activities .
Biochemical Analysis
Biochemical Properties
3-Aminopyrazole has been reported to interact with various enzymes and proteins. For instance, it has been used as a precursor in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . It has also been reported that this compound derivatives can provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases .
Cellular Effects
This compound derivatives have shown potent cytotoxicity against various human cancer cell lines, with IC50 values in the low micromolar range . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules at the molecular level. For example, the oxygen atom of the 4-methoxy substituent forms a hydrogen bond with the thiol group of Cysβ241 . This suggests that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that aminopyrazoles can provide useful ligands for enzymes involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopyrazole can be synthesized through several methods:
Reduction of Nitro-Pyrazole: One common method involves the reduction of nitro-pyrazole using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas.
Cyclization of Ethoxycarbonylmethyl Cyanide: Another method involves the cyclization of ethoxycarbonylmethyl cyanide with hydrazine hydrate, followed by decarboxylation to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced further to form hydrazine derivatives under specific conditions.
Substitution: It readily participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Pyrazole-3-carboxylic acid.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
Scientific Research Applications
3-Aminopyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: this compound is utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
**Similar
Properties
IUPAC Name |
1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVRJMXHNUAPHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Record name | 3-amino-1H-pyrazole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171229 | |
Record name | Pyrazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820-80-0 | |
Record name | 1H-Pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazol-3-ylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1820-80-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pyrazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazol-3-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Aminopyrazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTB7URA7K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 3-Aminopyrazole is C3H5N3, and its molecular weight is 83.09 g/mol.
A: this compound can be characterized using various spectroscopic techniques, including: * Nuclear Magnetic Resonance (NMR): Provides information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule, aiding in structure elucidation and confirmation. [, , , ] * Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule based on their characteristic vibrational frequencies. This technique is particularly useful for confirming the presence of the amine (-NH2) and pyrazole ring functionalities. [, , , ] * Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragmentation pattern, further supporting structural characterization. [, , ]
A: While specific stability data for this compound is limited in the provided research, some studies indicate that certain derivatives, particularly triazenopyrazoles, are susceptible to decomposition under light exposure. [] This suggests that storage conditions (e.g., protected from light) might be important for maintaining compound stability. Further investigation into the stability of this compound and its derivatives under various conditions, such as temperature, pH, and exposure to oxidizing agents, is warranted.
ANone: The provided research focuses primarily on the use of this compound as a building block for synthesizing various bioactive compounds. There's no direct mention of this compound acting as a catalyst in the provided studies.
A: Yes, computational chemistry plays a role in understanding the biological activity of this compound derivatives. For instance, quantitative structure-activity relationship (QSAR) models have been developed to predict the anti-tumor activity of 3-aminopyrazoles against CDK2/cyclin A. [] These models utilize topochemical indices, such as the Wiener's topochemical index, atomic molecular connectivity index, and superadjacency topochemical index, to correlate molecular structure with biological activity. Docking simulations are another example, helping visualize how a potent this compound derivative interacts with the active site of thymidylate synthase, an enzyme involved in DNA synthesis. []
A: Structural modifications to the this compound scaffold significantly impact its activity: * Regioisomerism: Switching substituent positions can drastically alter the activity. For example, 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine derivatives show p38α MAP kinase inhibitory activity, while the regioisomeric 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amines lose this activity but gain potency against cancer kinases like Src, B-Raf, EGFRs, and VEGFR-2. [] * Aryl Substitutions: Adding aryl groups to the this compound core can enhance activity by promoting π-π stacking and hydrophobic interactions with target proteins, as observed in inhibitors of β-amyloid fibril formation. [] * N-Acylation: Converting 3-aminopyrazoles to their corresponding N-acyl derivatives can influence their cytotoxicity against cancer cell lines. [] * Cyclization: Incorporating the this compound moiety into larger cyclic systems, like pyrazolo[3,4-c]isothiazoles or pyrazolo[3,4-d]thiazoles, can modulate its activity. [, ] * Alkyl and Aryl Substitutions at Position 5: Introducing different alkyl and aryl groups at the 5-position of the pyrazolo[1,5-a]pyrimidine core, derived from this compound, leads to compounds with varying degrees of antimicrobial activity. []
A: Research on optimizing this compound's physicochemical properties is ongoing. One study focused on improving the solubility and plasma protein binding of a lead this compound CDK2 inhibitor. By modifying the structure, they achieved a tenfold increase in solubility and reduced plasma protein binding from 99% to 74%, leading to enhanced in vivo activity. [] This highlights the importance of structure-property relationships in drug development and the potential for optimizing this compound derivatives for improved therapeutic outcomes. Specific formulation strategies are not detailed in the provided research.
A: Limited information on the ADME properties of this compound derivatives is available. One study mentions that optimizing a lead this compound CDK2 inhibitor led to improved solubility and decreased plasma protein binding, ultimately resulting in enhanced in vivo activity. [] This suggests that structural modifications can impact the pharmacokinetic profile of these compounds. Further research is needed to thoroughly understand the ADME characteristics and how they correlate with in vivo efficacy.
A: Various in vitro and in vivo studies have been conducted to explore the potential therapeutic applications of this compound derivatives: * Anticancer Activity: * In vitro cytotoxicity assays have been employed to evaluate the potency of this compound derivatives against different cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7). [, ] * In vivo studies using mouse tumor xenograft models have demonstrated the antitumor efficacy of certain this compound CDK2 inhibitors. [] * Inhibition of β-Amyloid Fibril Formation: * In vitro studies using biophysical techniques and viability assays have identified this compound derivatives capable of preventing the pathological self-assembly of β-amyloid (Aβ42), a key player in Alzheimer's disease. [] * Antimicrobial Activity: * this compound derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against various fungi. []
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